![molecular formula C18H19N3O3S B2596707 N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 941934-91-4](/img/structure/B2596707.png)
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as TRO19622, is a small molecule drug that has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research explores the role of orexin receptors (OX1R and OX2R) in compulsive food consumption, with studies evaluating the effects of selective OX1R and OX2R antagonists in a binge eating model in rats. The findings suggest that OX1R mechanisms significantly contribute to binge eating behaviors, indicating that selective antagonism at OX1R could represent a novel pharmacological approach for treating binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Drug Metabolism and Metabolite Identification
The metabolism of LY654322, a growth hormone secretagogue, to an unusual diimidazopyridine metabolite showcases the complex pathways drugs undergo in the body. The identification and characterization of this metabolite highlight the significance of understanding drug metabolism for optimizing therapeutic efficacy and safety (Borel et al., 2011).
Protection Against Neurotoxicity
Mangiferin's protective effects against 1-methyl-4-phenylpyridinium toxicity in N2A cells, mediated by oxidative stress, underline the potential of natural compounds in therapies for degenerative diseases like Parkinson's disease, where oxidative stress plays a crucial role (Amazzal et al., 2007).
Advances in Organic Synthesis
Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, with applications in creating complex organic molecules, demonstrate the utility of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(thiophen-2-ylmethyl)oxalamide and its derivatives in facilitating novel synthetic pathways. Such advancements are pivotal in the development of new drugs and materials (De, Yin, & Ma, 2017).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds
Mode of Action
The mode of action would depend on the specific targets of the compound. Given the presence of the pyrrolidine ring, it’s possible that the compound might interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring have been found to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the specific biological context. The presence of the pyrrolidine ring might influence the compound’s pharmacokinetic properties, as pyrrolidine is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-6-7-13(10-15(12)21-8-2-5-16(21)22)20-18(24)17(23)19-11-14-4-3-9-25-14/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVVKTKPMQBYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CS2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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